Benzoylprop
Overview
Description
Mechanism of Action
Target of Action
Benzoylprop, also known as this compound-ethyl, is an obsolete herbicide that was once used to selectively control wild oats in a variety of field crops . The primary target of this compound is the lipid biosynthesis pathway in these plants . By inhibiting this pathway, this compound prevents the growth of these plants, thereby acting as an effective herbicide.
Mode of Action
The mode of action of this compound involves the inhibition of lipid biosynthesis . Lipids are essential components of cell membranes and are crucial for the normal growth and development of plants. By inhibiting lipid biosynthesis, this compound disrupts the normal functioning of the plant cells, leading to their death.
Biochemical Pathways
The specific biochemical pathway affected by this compound is the lipid biosynthesis pathway . This pathway is responsible for the production of lipids, which are vital for the formation of cell membranes and energy storage. When this pathway is inhibited, the plant cannot produce the necessary lipids for its growth and survival, leading to its eventual death.
Result of Action
The result of this compound’s action is the death of the target plants. By inhibiting lipid biosynthesis, this compound disrupts the normal cellular functions of the plants, leading to their death . This makes this compound effective as a herbicide for controlling the growth of wild oats in various crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoylprop involves the reaction of benzoyl chloride with 3,4-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The resulting intermediate is then reacted with DL-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoylprop undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound-oxide.
Reduction: Corresponding amine.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Benzoylprop has been used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Benzoylprop-ethyl: An ethyl ester derivative of this compound with similar herbicidal properties.
Difenzoquat: Another herbicide with a similar mode of action but different chemical structure.
Diclofop-methyl: A herbicide that also inhibits lipid biosynthesis but has a different chemical structure.
Uniqueness
This compound is unique due to its specific inhibition of lipid biosynthesis and its chiral nature, which can lead to different biological activities for its enantiomers . Unlike some other herbicides, this compound has a relatively low environmental impact and is considered obsolete, making it less commonly used in modern agricultural practices .
Properties
IUPAC Name |
2-(N-benzoyl-3,4-dichloroanilino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10(16(21)22)19(12-7-8-13(17)14(18)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRJCUYSKKFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892185 | |
Record name | Benzoylprop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60892185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22212-56-2 | |
Record name | Benzoylprop [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylprop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60892185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOYLPROP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIC4K7US4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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